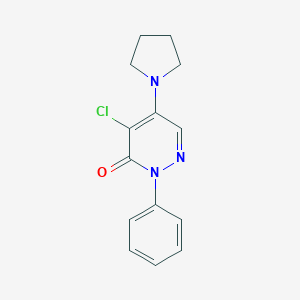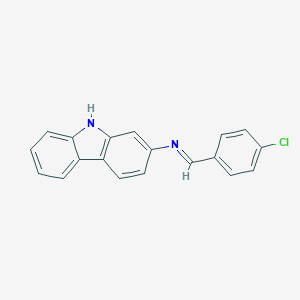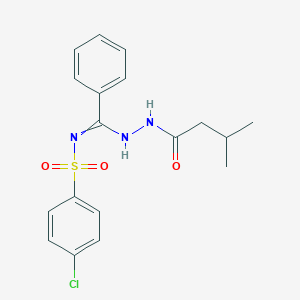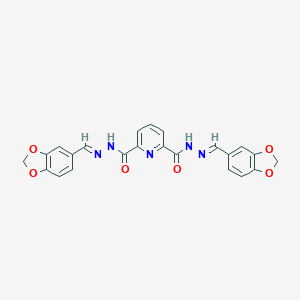
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a pyridazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can prevent the influx of calcium ions into neurons, which can disrupt the normal functioning of the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, which is a process that is involved in the formation of memories. This compound has also been found to have neuroprotective effects, and has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one in lab experiments is its ability to selectively block the NMDA receptor, which can allow researchers to investigate the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one, including the investigation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various biological processes. Finally, this compound could be used as a tool for investigating the role of the NMDA receptor in various other neurological disorders, such as epilepsy and schizophrenia.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes, including the role of the NMDA receptor in synaptic plasticity and memory formation. This compound has a variety of biochemical and physiological effects, and has potential for use as a therapeutic agent for neurological disorders. However, further research is needed to better understand its mechanism of action and its effects on various biological processes.
Métodos De Síntesis
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with pyrrolidine in the presence of a base such as potassium carbonate. Other methods include the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with pyrrolidine hydrochloride in the presence of a base, or the reaction of this compound with a variety of reagents such as sodium hydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one has been used in a variety of scientific research applications, including as a tool for investigating the role of the NMDA receptor in synaptic plasticity and memory formation. This compound has also been used to study the effects of glutamate receptor antagonists on the brain, and to investigate the role of glutamate in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
16190-12-8 |
|---|---|
Fórmula molecular |
C14H14ClN3O |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
4-chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O/c15-13-12(17-8-4-5-9-17)10-16-18(14(13)19)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Clave InChI |
ZBOHOTKHKIGTOL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
SMILES canónico |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)

![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)

![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)


![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)